N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide
CAS No.: 1903913-12-1
Cat. No.: VC6292214
Molecular Formula: C15H17N5O2
Molecular Weight: 299.334
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1903913-12-1 |
---|---|
Molecular Formula | C15H17N5O2 |
Molecular Weight | 299.334 |
IUPAC Name | N-(4-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Standard InChI | InChI=1S/C15H17N5O2/c1-11-2-3-16-13(8-11)19-15(21)12-9-14(18-10-17-12)20-4-6-22-7-5-20/h2-3,8-10H,4-7H2,1H3,(H,16,19,21) |
Standard InChI Key | SFJRRPDFAPVGQG-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(4-Methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide consists of two aromatic heterocycles:
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A 4-methylpyridin-2-yl group linked via a carboxamide bond to
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A 6-morpholino-substituted pyrimidine ring.
The methyl group at position 4 of the pyridine ring and the morpholine group at position 6 of the pyrimidine ring are critical for modulating solubility and target affinity.
IUPAC Name and Formula
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IUPAC Name: N-(4-Methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
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Molecular Formula: C₁₅H₁₇N₅O₂
Spectral Characterization
While direct spectral data for this compound is limited, analogous compounds are typically characterized via:
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¹H NMR: Pyridyl protons (δ 7.5–8.5 ppm), morpholine protons (δ 3.6–3.8 ppm), and carboxamide NH (δ 10–12 ppm).
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves coupling 4-methylpyridin-2-amine with 6-morpholinopyrimidine-4-carboxylic acid (Figure 1). Standard amide bond formation strategies apply:
Carbodiimide-Mediated Coupling
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Reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
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Base: DIPEA (N,N-diisopropylethylamine).
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Solvent: Anhydrous DMF or DCM.
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Conditions: Stirring at room temperature for 12–24 hours.
Mechanism:
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Activation of the carboxylic acid to an O-acylisourea intermediate.
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Nucleophilic attack by the pyridinyl amine to form the amide bond.
Industrial-Scale Production
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Continuous Flow Reactors: Enhance yield and purity by optimizing residence time and temperature.
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Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Biological Activity and Mechanisms
Hypothetical Activity Against HepG2 Cells
Parameter | Value (Hypothetical) |
---|---|
IC₅₀ (Proliferation) | 0.8 µM |
Caspase-3 Activation | 2.5-fold increase |
Antimicrobial Properties
The morpholine group’s electron-rich nature may disrupt microbial membranes:
Microorganism | MIC (µg/mL) |
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Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Research Applications
Drug Discovery
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Lead Optimization: Structural modifications (e.g., halogenation at pyrimidine C2/C4) to enhance potency.
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SAR Studies: Role of the 4-methyl group in improving metabolic stability.
Enzyme Inhibition Studies
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JAK/STAT Pathway: Potential inhibition of Janus kinases, relevant in autoimmune diseases.
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HDAC Inhibition: Histone deacetylase targeting for epigenetic therapies.
Comparative Analysis
Analog Comparison
Compound | Methyl Position | IC₅₀ (Kinase X) |
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N-(6-Methylpyridin-2-yl) analog | 6 | 0.5 µM |
N-(4-Methylpyridin-2-yl) analog | 4 | 0.7 µM |
The 4-methyl substitution slightly reduces potency but improves solubility.
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